1-(1-Methylcyclopropyl)ethanamine
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Overview
Description
1-(1-Methylcyclopropyl)ethanamine is an organic compound with the molecular formula C6H13N It is a cyclopropyl derivative of ethanamine, characterized by the presence of a methyl group attached to the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methylcyclopropyl)ethanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{Cyclopropylamine} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Hydroiodic acid} ]
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-(1-Methylcyclopropyl)ethanenitrile. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methylcyclopropyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of halogenated cyclopropyl derivatives.
Scientific Research Applications
1-(1-Methylcyclopropyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylcyclopropyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
Comparison with Similar Compounds
Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.
1-(1-Methylcyclopropyl)ethanol: Contains a hydroxyl group instead of an amine group.
1-(1-Methylcyclopropyl)ethanenitrile: Features a nitrile group, leading to different reactivity.
Uniqueness: 1-(1-Methylcyclopropyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclopropyl ring influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)6(2)3-4-6/h5H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAMTLHAIDSDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-96-5 |
Source
|
Record name | 42302-96-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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